6-Chloro-9-cyclopropylpurine;hydrochloride
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Overview
Description
6-Chloro-9-cyclopropylpurine;hydrochloride is a chemical compound with the molecular formula C8H8Cl2N4. . This compound is known for its stability and reactivity, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-cyclopropylpurine;hydrochloride typically involves the chlorination of 9-cyclopropylpurine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the purine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and hydrochloric acid (HCl).
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-9-cyclopropylpurine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cyclopropylpurine derivatives.
Scientific Research Applications
6-Chloro-9-cyclopropylpurine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-9-cyclopropylpurine;hydrochloride involves its interaction with specific molecular targets. The chlorine atom at the 6-position allows the compound to form covalent bonds with nucleophilic sites on enzymes or nucleic acids, thereby inhibiting their function. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
6-Chloropurine: Similar in structure but lacks the cyclopropyl group, which affects its reactivity and biological activity.
9-Cyclopropylpurine: Lacks the chlorine atom, resulting in different chemical properties and applications.
Uniqueness: 6-Chloro-9-cyclopropylpurine;hydrochloride is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in research and industrial applications.
Biological Activity
6-Chloro-9-cyclopropylpurine; hydrochloride is a purine derivative that has garnered interest in biological research due to its potential applications in nucleic acid interactions and enzyme inhibition. Its structure features a chlorine atom at the 6-position and a cyclopropyl group at the 9-position of the purine ring, which influences its biological activity. This article examines the compound's biological activity, including its synthesis, substrate activity, cytotoxicity, and potential therapeutic applications.
The synthesis of 6-Chloro-9-cyclopropylpurine typically involves a one-pot build-up procedure that allows for the introduction of various alkyl or aryl substituents at the N-9 position. This method is efficient and yields high purity compounds suitable for further biological evaluation. The compound can be synthesized from readily available precursors, utilizing nucleophilic displacement reactions to modify the C-6 chlorine atom, thus facilitating the creation of diverse purine derivatives .
Table 1: Synthesis Overview
Methodology | Yield (%) | Key Reagents |
---|---|---|
One-pot build-up procedure | Up to 96% | Chloro-amine reagents |
Nucleophilic displacement | High | Various nucleophiles |
Substrate Activity
Research indicates that 6-Chloro-9-cyclopropylpurine exhibits significant substrate activity with Escherichia coli purine nucleoside phosphorylase (PNP). The enzyme displayed high tolerance to steric and hydrophobic substitutions at the C-6 position, suggesting that modifications can enhance substrate cleavage activity . The compound was evaluated alongside other derivatives, revealing that certain modifications increased its efficacy as a substrate.
Table 2: Substrate Activity Comparison
Compound | Cleavage Activity (Relative) |
---|---|
6-Chloro-9-cyclopropylpurine | High |
6-Methyl-9-(β-D-arabinofuranosyl)purine | Low |
6-Phenyl-9-(β-D-ribofuranosyl)purine | Moderate |
Cytotoxicity Studies
In vivo studies have shown that derivatives of 6-Chloro-9-cyclopropylpurine exhibit varying degrees of cytotoxicity against human tumor xenografts in mice. Notably, certain derivatives demonstrated significant cytotoxic activity, although no selective antitumor activity was observed in the tested models . This suggests that while the compound may have potential as an anticancer agent, further optimization is necessary to enhance selectivity and efficacy.
The mechanism by which 6-Chloro-9-cyclopropylpurine exerts its biological effects is thought to involve interactions with nucleic acids and inhibition of key enzymes involved in nucleotide metabolism. The hydrophobic nature of the cyclopropyl group may facilitate binding to enzyme active sites, thereby influencing enzymatic activity and substrate specificity .
Case Studies and Research Findings
Several studies have explored the implications of using 6-Chloro-9-cyclopropylpurine in various biological contexts:
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and survival.
- Nucleic Acid Interactions : Studies have indicated that 6-Chloro-9-cyclopropylpurine can bind to RNA and DNA molecules, influencing their stability and function. This property is particularly relevant for developing antiviral agents targeting viral RNA.
- Therapeutic Potential : Preliminary evaluations suggest that derivatives of this compound could be explored as candidates for treating certain cancers or viral infections due to their ability to modulate nucleic acid interactions .
Properties
IUPAC Name |
6-chloro-9-cyclopropylpurine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5;/h3-5H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDYYJHOHWUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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